molecular formula C7H14ClNO4 B2496229 (3R)-3-amino-6-methoxy-6-oxohexanoic acid hydrochloride CAS No. 2247088-04-4

(3R)-3-amino-6-methoxy-6-oxohexanoic acid hydrochloride

Cat. No.: B2496229
CAS No.: 2247088-04-4
M. Wt: 211.64
InChI Key: WOLJEERVUHYEHQ-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3-amino-6-methoxy-6-oxohexanoic acid hydrochloride is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a methoxy group, and a keto group on a hexanoic acid backbone. The hydrochloride form indicates that it is a salt, which can enhance its solubility and stability.

Preparation Methods

The synthesis of (3R)-3-amino-6-methoxy-6-oxohexanoic acid hydrochloride can be achieved through several synthetic routes. One common method involves the use of reductive amination, where a precursor aldehyde or ketone is reacted with an amine in the presence of a reducing agent. Another approach is the nucleophilic substitution reaction, where a suitable leaving group on a precursor molecule is replaced by an amino group. Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

(3R)-3-amino-6-methoxy-6-oxohexanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.

    Reduction: The keto group can be reduced to form a hydroxyl group, resulting in a secondary alcohol.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(3R)-3-amino-6-methoxy-6-oxohexanoic acid hydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a precursor for the synthesis of biologically active compounds.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (3R)-3-amino-6-methoxy-6-oxohexanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy and keto groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

(3R)-3-amino-6-methoxy-6-oxohexanoic acid hydrochloride can be compared with similar compounds such as:

    (3R)-3-amino-6-hydroxy-6-oxohexanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    (3R)-3-amino-6-methoxy-6-oxoheptanoic acid: Similar structure but with an additional carbon in the backbone.

    (3R)-3-amino-6-methoxy-6-oxohexanoic acid: The non-hydrochloride form of the compound

Properties

IUPAC Name

(3R)-3-amino-6-methoxy-6-oxohexanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4.ClH/c1-12-7(11)3-2-5(8)4-6(9)10;/h5H,2-4,8H2,1H3,(H,9,10);1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLJEERVUHYEHQ-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC[C@H](CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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